molecular formula C7H8BrN3 B11777173 4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile

4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile

Cat. No.: B11777173
M. Wt: 214.06 g/mol
InChI Key: PBNHUTRGQTWWAH-UHFFFAOYSA-N
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Description

4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound that belongs to the pyrazole family It is characterized by the presence of a bromine atom at the 4th position, a propyl group at the 1st position, and a nitrile group at the 3rd position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1H-pyrazole with propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution Products: Depending on the nucleophile, products can include 4-azido-1-propyl-1H-pyrazole-3-carbonitrile or 4-thiocyanato-1-propyl-1H-pyrazole-3-carbonitrile.

    Reduction Products: 4-Bromo-1-propyl-1H-pyrazole-3-amine.

    Oxidation Products: 4-Bromo-1-propyl-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromine and nitrile groups may play crucial roles in binding to these targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile
  • 4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile
  • 4-Bromo-1-isopropyl-1H-pyrazole-3-carbonitrile

Uniqueness

4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the 1st position and the nitrile group at the 3rd position differentiates it from other similar compounds, potentially leading to unique reactivity and applications .

Properties

Molecular Formula

C7H8BrN3

Molecular Weight

214.06 g/mol

IUPAC Name

4-bromo-1-propylpyrazole-3-carbonitrile

InChI

InChI=1S/C7H8BrN3/c1-2-3-11-5-6(8)7(4-9)10-11/h5H,2-3H2,1H3

InChI Key

PBNHUTRGQTWWAH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C#N)Br

Origin of Product

United States

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